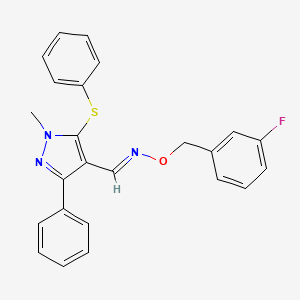

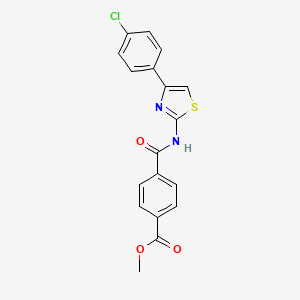

5-(3-Chlorophenyl)-2-(2-methoxyphenoxy)pyridine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from various substituted pyridines or pyrimidines. For instance, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involves a Vilsmeier–Haack chlorination as a key step . Similarly, the synthesis of 5-methoxylated 3-pyrrolin-2-ones is achieved through the rearrangement of chlorinated pyrrolidin-2-ones in the presence of alkaline methoxide . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of these compounds. For example, the structure of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile was confirmed by X-ray single crystal analysis, revealing the dihedral angles between the planes of the pyridine ring and the substituents . This type of analysis would be essential to confirm the molecular structure of "5-(3-Chlorophenyl)-2-(2-methoxyphenoxy)pyridine-3-carbonitrile" once synthesized.

Chemical Reactions Analysis

The chemical reactivity of chlorinated pyridine carbonitriles is influenced by the presence of electron-withdrawing or electron-donating groups. The papers do not provide specific reactions for the compound , but they do discuss the reactivity of similar structures. For instance, the rearrangement of chlorinated pyrrolidin-2-ones to form 5-methoxylated 3-pyrrolin-2-ones indicates the potential for intramolecular rearrangements and nucleophilic substitutions in these types of compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. For example, the compound 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile was thoroughly characterized by 1H, 13C NMR spectra, and mass ESI-HRMS measurements . These techniques would be applicable to determine the properties of "5-(3-Chlorophenyl)-2-(2-methoxyphenoxy)pyridine-3-carbonitrile," including its solubility, stability, and potential fluorescence properties, as indicated by the absorption and fluorescence maxima observed for related compounds .

科学的研究の応用

Synthesis and Structural Analysis A foundational aspect of research on 5-(3-Chlorophenyl)-2-(2-methoxyphenoxy)pyridine-3-carbonitrile revolves around its synthesis and the detailed structural determination of related compounds. For instance, Moustafa and Girgis (2007) reported on the synthesis and crystal structure determination of closely related compounds, highlighting the importance of structural analysis in understanding the properties of such molecules (Moustafa & Girgis, 2007). These studies provide a foundation for further exploration of the compound's applications by elucidating its molecular configuration.

Optoelectronic Applications Research into the optoelectronic properties of pyridine derivatives, including those related to 5-(3-Chlorophenyl)-2-(2-methoxyphenoxy)pyridine-3-carbonitrile, has shown promising results for their application in electronic devices. Zedan, El-Taweel, and El-Menyawy (2020) investigated the structural, optical, and diode characteristics of pyridine derivatives, revealing their potential in fabricating heterojunctions for electronic applications (Zedan, El-Taweel, & El-Menyawy, 2020). These findings suggest the versatility of pyridine derivatives in the development of optoelectronic devices.

Molecular Docking and Antimicrobial Activity The antimicrobial activity of pyridine derivatives, including those structurally similar to 5-(3-Chlorophenyl)-2-(2-methoxyphenoxy)pyridine-3-carbonitrile, has also been explored. Okasha et al. (2022) synthesized and analyzed the antimicrobial properties of a related compound, underscoring the potential of these molecules in developing new antimicrobial agents (Okasha et al., 2022). This research suggests that pyridine derivatives could play a crucial role in addressing microbial resistance through the development of novel antimicrobial compounds.

Corrosion Inhibition Moreover, the application of pyridine derivatives in corrosion inhibition has been investigated, demonstrating their effectiveness in protecting metals against corrosion. Dandia, Gupta, Singh, and Quraishi (2013) explored the synthesis of pyrazolopyridine derivatives, including their use as corrosion inhibitors for mild steel in acidic environments (Dandia, Gupta, Singh, & Quraishi, 2013). This line of research opens avenues for the development of environmentally friendly corrosion inhibitors.

将来の方向性

The study of complex organic molecules like “5-(3-Chlorophenyl)-2-(2-methoxyphenoxy)pyridine-3-carbonitrile” is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and synthetic methodology . Future research could explore the synthesis, properties, and potential applications of this and similar compounds.

特性

IUPAC Name |

5-(3-chlorophenyl)-2-(2-methoxyphenoxy)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2O2/c1-23-17-7-2-3-8-18(17)24-19-14(11-21)9-15(12-22-19)13-5-4-6-16(20)10-13/h2-10,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCALXRXYZYSPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=C(C=C(C=N2)C3=CC(=CC=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Chlorophenyl)-2-(2-methoxyphenoxy)pyridine-3-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-Nitro-5-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2542344.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2542346.png)

![3-(4-Methylphenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2542349.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2542352.png)

![[2-(1,1-Dioxothiazinan-2-yl)pyridin-4-yl]methanamine;dihydrochloride](/img/structure/B2542357.png)

![[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride](/img/structure/B2542362.png)

![4-bromo-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2542364.png)